molecular formula C25H26N2O5 B1245042 Shornephine A

Shornephine A

Cat. No. B1245042
M. Wt: 434.5 g/mol
InChI Key: VMKCIRAJEVFSFR-LQTXRJQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shornephine A is a natural product found in Aspergillus with data available.

Scientific Research Applications

Chemical Properties and Derivatives

Shornephine A, identified from marine sediment-derived Aspergillus sp., is a new diketomorpholine (DKM) with unique structural features. Its structure was elucidated through detailed spectroscopic analysis, and it is known for its facile acid-mediated methanolysis, yielding seco-shornephine A methyl ester. This transformation demonstrates the acid-labile and solvolytically unstable nature of the DKM scaffold, which can be stabilized through N-alkylation (Khalil et al., 2014).

Antimicrobial Activities

Investigations into the antimicrobial activities of compounds derived from marine algal-derived endophytic fungus Aspergillus alabamensis EN-547 led to the isolation of derivatives of Shornephine A. These compounds displayed antimicrobial activities, showcasing the potential of Shornephine A and its derivatives in antimicrobial research (Yang et al., 2018).

Cancer Research Application

Shornephine A has been demonstrated to act as a noncytotoxic inhibitor of P-glycoprotein-mediated drug efflux in multidrug-resistant human colon cancer cells. This suggests its potential application in overcoming drug resistance in cancer treatment, highlighting its significance in cancer research (Khalil et al., 2014).

properties

Product Name

Shornephine A

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

(1R,4S,7S,9S)-4-benzyl-9,14-dihydroxy-1-(2-methylbut-3-en-2-yl)-5-oxa-2,16-diazatetracyclo[7.7.0.02,7.010,15]hexadeca-10(15),11,13-triene-3,6-dione

InChI

InChI=1S/C25H26N2O5/c1-4-23(2,3)25-24(31,16-11-8-12-18(28)20(16)26-25)14-17-22(30)32-19(21(29)27(17)25)13-15-9-6-5-7-10-15/h4-12,17,19,26,28,31H,1,13-14H2,2-3H3/t17-,19-,24-,25+/m0/s1

InChI Key

VMKCIRAJEVFSFR-LQTXRJQHSA-N

Isomeric SMILES

CC(C)(C=C)[C@]12[C@](C[C@@H]3N1C(=O)[C@@H](OC3=O)CC4=CC=CC=C4)(C5=C(N2)C(=CC=C5)O)O

Canonical SMILES

CC(C)(C=C)C12C(CC3N1C(=O)C(OC3=O)CC4=CC=CC=C4)(C5=C(N2)C(=CC=C5)O)O

synonyms

shornephine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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